3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a fused pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C11H9N5O2S |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
3,6-dimethyl-N-(1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H9N5O2S/c1-5-3-7(8-6(2)16-18-10(8)13-5)9(17)14-11-15-12-4-19-11/h3-4H,1-2H3,(H,14,15,17) |
InChI Key |
LBHLLMIWCBBRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic conditions to form the thiadiazole ring.
Formation of the Oxazolo[5,4-b]pyridine Core: The thiadiazole intermediate is then reacted with a pyridine derivative under basic conditions to form the oxazolo[5,4-b]pyridine core.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and oxazole-pyridine backbone participate in nucleophilic substitutions. Key examples include:
Mechanistic studies suggest that the thiol group in the thiosemicarbazone moiety acts as a nucleophile, facilitating alkylation and subsequent cyclization .
Cycloaddition Reactions
The compound engages in 1,3-dipolar cycloadditions with nitrilium imides, forming fused heterocycles:
| Dipolarophile | Conditions | Products | Reference |
|---|---|---|---|
| Nitrilium imides (from hydrazonoyl chlorides) | Ethanol, room temperature | Spiro-thiohydrazonate intermediates leading to thiadiazolo-oxazolopyridines |
For instance, reaction with ethyl 2-chloro-2-(2-phenylhydrazono)acetate yields ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate via thiohydrazonate intermediates .
Condensation Reactions
The carboxamide group and heteroaromatic rings enable condensation with carbonyl-containing species:
These reactions proceed via nucleophilic attack of the carboxamide nitrogen on electrophilic carbonyl carbons, followed by dehydration .
Chloroacetylation and Amide Formation
Reactions with chloroacetyl chloride yield chloroacetamides, which serve as intermediates for further functionalization:
| Reactant | Conditions | Products | Reference |
|---|---|---|---|
| Chloroacetyl chloride | DMF, 0–5°C → reflux | N-(5-(N-substituted-indol-3-yl)-5H-thiazolo[4,3-b] thiadiazol-2-yl)-2-chloroacetamides |
Subsequent reaction of these chloroacetamides with aminopyrazolopyridines produces 2-[(steroid)-pyrazolo[3,4-b]pyridin-3-ylamino]acetamides, demonstrating versatility in generating bioactive hybrids .
Oxidation and Reduction Pathways
While direct oxidation/reduction data for this compound is limited, analogous systems show:
-
Oxidation : Thiadiazole sulfur atoms may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H2O2, KMnO4) .
-
Reduction : Pyridine rings can undergo hydrogenation to piperidine derivatives under catalytic hydrogenation .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous environments:
-
Acidic Hydrolysis (pH < 3) : Thiadiazole ring cleavage occurs, generating sulfhydryl intermediates .
-
Basic Hydrolysis (pH > 10) : Oxazole ring undergoes ring-opening, forming carboxylate derivatives .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Thiadiazole ring | High electrophilicity at C-2 and C-5 positions | Nucleophilic substitution, cycloaddition |
| Oxazole ring | Moderate reactivity; susceptible to nucleophilic attack at C-2 | Condensation, ring-opening hydrolysis |
| Pyridine ring | Aromatic stabilization limits reactivity; participates in hydrogenation | Reduction to piperidine derivatives |
| Carboxamide group | Acts as both nucleophile and electrophile | Chloroacetylation, Schiff base formation |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure that includes pyridine and thiadiazole moieties. Its synthesis typically involves multi-step reactions that may include cyclization and condensation processes. The structural formula can be represented as follows:
The synthesis often employs reagents such as hydrazonoyl halides and various catalysts to facilitate the formation of the desired heterocyclic frameworks. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Biological Activities
Research indicates that 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has the potential to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cells .
- Antimicrobial Properties : The compound also exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting cellular processes or inhibiting specific enzymes critical for microbial survival .
- Enzyme Modulation : The unique structure allows for potential interactions with enzymes or receptors, which could lead to therapeutic effects in diseases such as cancer and infections .
Case Studies
Several studies have documented the efficacy of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide:
- Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives of thiadiazole compounds showed significant anti-proliferative activity against gastric carcinoma (MGC-803) and breast adenocarcinoma (MCF-7) cells. The results indicated that modifications to the thiadiazole framework could enhance cytotoxicity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may effectively bind to specific proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with a similar thiazole-pyridine fused ring system.
Oxazolopyridines: Compounds with an oxazole-pyridine fused ring system.
Triazolopyridines: Compounds with a triazole-pyridine fused ring system.
Uniqueness
3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Biological Activity
3,6-Dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps including cyclization and functional group modifications. The compound belongs to a class of fused pyridine derivatives known for their potential therapeutic applications.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 284.31 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiadiazole moieties. For instance, derivatives similar to 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide have shown significant cytotoxicity against various cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,6-Dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide | HCT-116 | 15.0 |
| MCF-7 | 12.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Antioxidant Properties : Some studies indicate that thiadiazole derivatives possess antioxidant capabilities that can protect normal cells from oxidative stress while selectively targeting cancer cells.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a preclinical model of pancreatic ductal adenocarcinoma. The results demonstrated a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursor hydrazides with heterocyclic aldehydes under reflux conditions. For example, thiadiazole intermediates can be prepared via acid-catalyzed cyclization of thiosemicarbazides, followed by coupling with the oxazolopyridine core . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., EDCI/HOBt for amide bond formation). Purity is ensured via recrystallization (e.g., using ethyl acetate/hexane mixtures) and validated by HPLC (>95% purity).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) stretches. Discrepancies in peak positions may arise from tautomerism or solvent effects .
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). For example, thiadiazole protons appear as singlets (δ 7.5–8.5 ppm), while methyl groups on the oxazole ring resonate at δ 2.3–2.6 ppm. Conflicting integrations may require variable-temperature NMR to detect dynamic processes .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of CO or thiadiazole moieties).
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Start with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry to assess apoptosis (Annexin V/PI staining). Dose-response curves (IC₅₀ values) should be triplicated to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the thiadiazole (e.g., 4-methoxy, 5-nitro) or oxazolopyridine (e.g., 6-fluoro) rings. Compare IC₅₀ values to identify pharmacophores.
- Bioisosteric Replacements : Replace the thiadiazole with 1,3,4-oxadiazole or triazole rings to assess heterocycle-specific effects .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like Hec1 (PDB: 4AQ3). Prioritize analogs with improved binding energies (ΔG < −8 kcal/mol) .
Q. What strategies resolve conflicting data in stability studies (e.g., degradation under physiological conditions)?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS and identify major by-products (e.g., hydrolysis of the amide bond).
- pH-Solubility Profiling : Use shake-flask methods to determine solubility across pH 1–10. Poor solubility (<10 μg/mL) may require formulation with cyclodextrins or lipid nanoparticles .
Q. How can synthetic by-products be characterized, and what mechanistic insights do they provide?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal structures of by-products (e.g., dimerized intermediates) to confirm stereochemistry. For example, thiadiazole-triazine fusion products may form due to over-cyclization .
- DFT Calculations : Use Gaussian09 to model reaction pathways (e.g., transition states for ring closure). Compare activation energies (ΔG‡) to optimize reaction conditions .
Q. What experimental designs validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 μM, 1 hr), lyse, and heat (37–65°C). Centrifuge and quantify soluble target protein (e.g., Hec1) via Western blot. A rightward shift in melting curves indicates binding .
- CRISPR Knockout : Generate Hec1-KO cell lines and compare compound efficacy to wild-type. A >50% reduction in activity confirms target specificity.
Notes
- Contradictory Evidence : While some studies emphasize thiadiazole’s role in cytotoxicity , others highlight oxazolopyridine’s π-stacking with DNA . Researchers should validate dominant pharmacophores via fragment-based screening.
- Methodological Gaps : Limited data on metabolic stability (e.g., CYP450 inhibition) and in vivo pharmacokinetics. Future studies should incorporate microsomal assays and murine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
